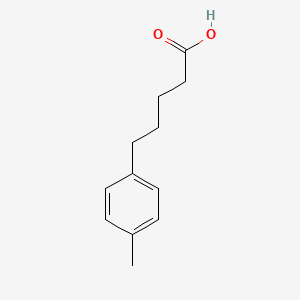

5-(4-Methylphenyl)pentanoic acid

Descripción

Historical Context and Significance of Pentanoic Acid Derivatives in Medicinal Chemistry

Pentanoic acid, also known as valeric acid, and its derivatives have long been recognized for their therapeutic potential. wikipedia.org Historically, the root of the valerian plant (Valeriana officinalis), which contains pentanoic acid, has been used in traditional medicine for centuries. atamanchemicals.com In modern medicinal chemistry, pentanoic acid derivatives are integral to the development of various pharmaceuticals.

A notable application is the formation of valerate (B167501) esters, which are used to enhance the properties of steroid-based drugs like betamethasone (B1666872) and hydrocortisone. wikipedia.org The esterification of these drugs improves their lipophilicity, which can influence their absorption, distribution, and efficacy. Beyond steroids, derivatives of pentanoic acid have been investigated for a range of therapeutic applications, including as anticonvulsants and for the treatment of bipolar disorder and migraines. drugbank.com

Recent research has also highlighted the potential of pentanoic acid derivatives as anticancer agents. Studies have shown that certain phenyl- and naphthylacetyl pentanoic acid derivatives exhibit cytotoxicity against leukemia cell lines. tandfonline.comnih.gov These compounds are being explored for their dual inhibitory effects on enzymes like matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), which are implicated in cancer progression. tandfonline.comnih.gov

Overview of Aromatic Carboxylic Acids in Chemical Research

Aromatic carboxylic acids, which feature a carboxyl group attached to an aromatic ring, are fundamental building blocks in organic chemistry. numberanalytics.comaip.org They are widely available, structurally diverse, and generally stable, making them valuable starting materials for the synthesis of more complex molecules. researchgate.net

These compounds undergo a variety of chemical reactions, including:

Esterification: Reaction with alcohols to form esters, which often have pleasant fragrances and are used in the perfume and food industries. numberanalytics.comwikipedia.org

Amide Formation: Reaction with amines to produce amides, a functional group present in many pharmaceuticals. numberanalytics.com

Reduction: Conversion to alcohols using reducing agents. wikipedia.org

Decarboxylation: Removal of the carboxyl group as carbon dioxide. numberanalytics.com

The versatility of aromatic carboxylic acids makes them crucial in the synthesis of polymers, dyes, and pharmaceuticals. numberanalytics.comaip.org For instance, terephthalic acid is a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used plastic. aip.org

Current Research Landscape for 5-(4-Methylphenyl)pentanoic acid

Current research on this compound focuses on its synthesis, chemical properties, and potential applications. The compound, with the chemical formula C12H16O2 and a molecular weight of 192.26 g/mol , is characterized by a pentanoic acid chain attached to a p-tolyl group. nih.gov

Synthesis: One common method for synthesizing this compound is through a Friedel-Crafts alkylation reaction.

Chemical Reactivity: As an intermediate in organic synthesis, this compound can undergo various transformations. Key reactions include oxidation to form ketones or aldehydes, reduction to yield alcohols, and substitution to create new derivatives with different functional groups. These reactions make it a useful building block for creating more complex molecules.

Potential Applications: The structure of this compound, with its lipophilic methylphenyl component and hydrophilic carboxylic acid group, makes it a candidate for investigation in medicinal chemistry and materials science. Research explores its potential in drug development, particularly for designing molecules with anti-inflammatory or analgesic properties. In biological research, it is used to study the effects of aromatic carboxylic acids on cellular processes.

Interdisciplinary Relevance of this compound Studies

The study of this compound extends across multiple scientific disciplines, highlighting its interdisciplinary relevance.

Organic and Medicinal Chemistry: Chemists are interested in developing new synthetic routes for this compound and its derivatives, as well as exploring its potential as a scaffold for new therapeutic agents. tandfonline.com The structural similarities to other biologically active pentanoic acid derivatives fuel this interest. acs.org

Pharmacology: Pharmacologists investigate the biological activities of this compound and its derivatives, studying their mechanisms of action and potential therapeutic effects. drugbank.com This includes examining interactions with enzymes and cellular receptors.

Materials Science: The unique combination of a rigid aromatic ring and a flexible alkyl chain in this compound makes it a potential component for the development of new polymers and other advanced materials. aip.org

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-methylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10-6-8-11(9-7-10)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYONRHRQXUQJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573334 | |

| Record name | 5-(4-Methylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-93-5 | |

| Record name | 5-(4-Methylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Methylphenyl Pentanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 5-(4-Methylphenyl)pentanoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical:

Disconnection 1: C-C Bond between the Aromatic Ring and the Pentyl Chain. This is the most common strategy. It breaks the bond between the phenyl ring and the C5 position of the acid chain. This approach leads back to a toluene (B28343) derivative and a five-carbon chain synthon. This strategy forms the basis for Friedel-Crafts and Grignard-based syntheses.

Disconnection 2: C=C Bond within the Alkyl Chain. An alternative strategy involves disconnecting a carbon-carbon double bond within a precursor alkene. This suggests a Wittig reaction or a related olefination method to construct the carbon skeleton, which is then followed by reduction and functional group manipulation to yield the final carboxylic acid.

These analytical approaches pave the way for the development of the specific synthetic routes detailed below.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing aromatic carboxylic acids provide robust and well-understood pathways to this compound.

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. wikipedia.orglibretexts.org A viable synthesis for this compound involves the use of a Grignard reagent derived from a p-tolyl halide.

The process begins with the formation of the Grignard reagent, p-tolylmagnesium bromide, by reacting 4-bromotoluene (B49008) with magnesium metal in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org Everything must be anhydrous as Grignard reagents react with water. libretexts.org

This nucleophilic reagent can then be reacted with a suitable electrophile. One of the most direct methods to obtain the carboxylic acid is through carboxylation with solid carbon dioxide (dry ice). The Grignard reagent attacks the electrophilic carbon of CO2. youtube.com A subsequent acidic workup (e.g., with dilute HCl or H2SO4) protonates the resulting carboxylate salt to yield the final product, this compound. libretexts.org

Table 1: Grignard Reagent Synthesis Data

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 4-Bromotoluene, Magnesium | Diethyl ether or THF | Anhydrous, gentle heating | p-Tolylmagnesium bromide |

| 2 | p-Tolylmagnesium bromide | 1. Carbon Dioxide (solid)2. H₃O⁺ (e.g., aq. HCl) | 1. Anhydrous2. Acidic workup | This compound |

The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org This reaction can be employed to construct an unsaturated precursor to this compound.

A plausible route involves the reaction of 4-methylbenzaldehyde (B123495) with a Wittig reagent containing a four-carbon chain with a terminal ester group. The ylide is prepared by reacting triphenylphosphine (B44618) with an appropriate 4-halobutanoate ester (e.g., ethyl 4-bromobutanoate), followed by deprotonation with a strong base like sodium hydride (NaH) or butyllithium (B86547) (BuLi). nrochemistry.com

The resulting reaction between the ylide and 4-methylbenzaldehyde creates a mixture of (E)- and (Z)-ethyl 5-(4-methylphenyl)pent-4-enoate. organic-chemistry.org The subsequent two steps are:

Hydrogenation: The carbon-carbon double bond in the pentenoate precursor is reduced to a single bond. This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C).

Hydrolysis: The ester functional group is hydrolyzed to the carboxylic acid. This can be done under basic conditions (saponification) using sodium hydroxide (B78521), followed by acidification, or under acidic conditions.

Table 2: Wittig Reaction and Transformation Data

| Step | Reaction Type | Reactants | Reagents/Catalysts | Product |

| 1 | Ylide Formation | Ethyl 4-bromobutanoate, Triphenylphosphine, Strong Base | e.g., NaH in THF | Phosphonium ylide |

| 2 | Wittig Reaction | 4-Methylbenzaldehyde, Phosphonium ylide | THF or other ether solvent | Ethyl 5-(4-methylphenyl)pent-4-enoate |

| 3 | Hydrogenation | Ethyl 5-(4-methylphenyl)pent-4-enoate | H₂, Pd/C | Ethyl 5-(4-methylphenyl)pentanoate |

| 4 | Hydrolysis | Ethyl 5-(4-methylphenyl)pentanoate | 1. NaOH(aq)2. H₃O⁺ | This compound |

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for attaching acyl groups to an aromatic ring. libretexts.orgchemguide.co.uk This method is highly effective for synthesizing a ketone precursor to this compound.

The reaction involves treating toluene with an acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.uk A suitable acylating agent is glutaric anhydride (B1165640). The reaction produces 4-oxo-4-(p-tolyl)butanoic acid. Due to the directing effect of the methyl group on toluene, the acylation occurs predominantly at the para-position. libretexts.orgchemguide.co.uk

The key second step is the reduction of the ketone carbonyl group. Two classical methods are available for this transformation:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is effective for reducing ketones that are stable in strong acid. youtube.com

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. youtube.com This method is suitable for substrates that are sensitive to acid.

Table 3: Friedel-Crafts Acylation and Reduction Data

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product |

| 1 | Friedel-Crafts Acylation | Toluene, Glutaric Anhydride | AlCl₃ | Anhydrous, heated | 4-Oxo-5-(4-methylphenyl)pentanoic acid |

| 2a | Clemmensen Reduction | 4-Oxo-5-(4-methylphenyl)pentanoic acid | Zn(Hg), conc. HCl | Reflux | This compound |

| 2b | Wolff-Kishner Reduction | 4-Oxo-5-(4-methylphenyl)pentanoic acid | H₂NNH₂, KOH | High temperature (e.g., >180°C) | This compound |

Modern and Green Chemistry Approaches in this compound Synthesis

Recent advancements in catalysis offer more efficient and environmentally benign alternatives to classical synthetic methods.

Palladium-catalyzed carbonylation reactions are powerful tools for converting aryl halides into carboxylic acid derivatives, often under milder conditions than classical routes. nih.govchimia.ch These reactions are highly valued in industrial settings for their efficiency and functional group tolerance. nih.gov

A modern approach to synthesizing an ester precursor to this compound is the palladium-catalyzed alkoxycarbonylation of an aryl halide. In this method, 4-chlorotoluene, which is an inexpensive and readily available starting material, can be reacted with carbon monoxide (CO) and an alcohol, such as butanol, in the presence of a palladium catalyst. researchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high yields, with bidentate phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) being particularly effective. chimia.ch

The reaction produces the corresponding butyl ester, butyl 4-methylbenzoate. While this specific reaction yields a benzoate, related cross-coupling strategies can be used to append the full pentanoic acid chain. For instance, a palladium-catalyzed coupling of 4-bromotoluene with a suitable organozinc or organoboron reagent containing the five-carbon acid chain (a Negishi or Suzuki coupling, respectively) followed by necessary transformations represents a modern approach.

The direct palladium-catalyzed carbonylation of aryl halides is a testament to modern synthetic efficiency, providing a route to valuable carboxylic acid derivatives. nih.govresearchgate.net

Table 4: Palladium-Catalyzed Butoxycarbonylation of 4-Chlorotoluene

| Catalyst System | Ligand | Base | Temperature (°C) | Pressure (bar CO) | Yield of Butyl 4-methylbenzoate (%) |

| PdCl₂(PhCN)₂ | dppf | NEt₃ | 130 | 25 | 92 |

| Pd(OAc)₂ | PPh₃ | NEt₃ | 130 | 25 | 75 |

Data adapted from representative palladium-catalyzed carbonylation reactions of aryl chlorides. chimia.chresearchgate.net

Flow Chemistry and Continuous Synthesis of this compound

The transition from batch to continuous flow manufacturing offers significant advantages for the synthesis of fine chemicals, including arylalkanoic acids. While specific literature detailing a full continuous synthesis of this compound is not prevalent, the principles of flow chemistry can be applied to its established synthetic routes, primarily the Friedel-Crafts acylation of toluene followed by a reduction step. numberanalytics.comorganic-chemistry.org

Continuous flow processes provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved product consistency. mdpi.comnih.gov For the initial Friedel-Crafts acylation step, a packed-bed reactor containing a heterogeneous Lewis acid catalyst (e.g., zeolites or polymer-bound AlCl₃) could be employed. This setup avoids the challenges associated with the quenching and removal of stoichiometric amounts of catalyst required in batch processes. numberanalytics.com

The subsequent reduction of the intermediate keto-acid can also be adapted to a flow regime. Catalytic hydrogenation using a packed-bed reactor with a palladium or nickel catalyst is a common industrial method. Alternatively, gas-liquid reactions can be efficiently performed in specialized reactors, such as a tube-in-tube membrane reactor, which allows for the controlled diffusion of hydrogen gas into the substrate stream, maximizing interfacial area and reaction rates while minimizing risks associated with pressurized hydrogen in large batch reactors. durham.ac.uk This approach offers significant scalability, as demonstrated by the multigram synthesis of other carboxylic acids using similar technology. durham.ac.uk

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface-area-to-volume ratio; potential for thermal runaways. | Excellent, due to high surface-area-to-volume ratio in microreactors, enabling better temperature control and safety. nih.gov |

| Mass Transfer | Often limited by stirring efficiency, especially in multiphasic reactions (e.g., gas-liquid hydrogenation). | Significantly enhanced, particularly in specialized reactors (e.g., tube-in-tube), leading to faster reaction rates. durham.ac.uk |

| Safety | Higher risks associated with large volumes of hazardous reagents and pressurized gases. mdpi.com | Inherently safer due to small reactor volumes (small holdup), better containment, and precise process control. mdpi.comnih.gov |

| Catalyst Handling | Requires stoichiometric amounts of Lewis acids (e.g., AlCl₃) leading to difficult workup and waste generation. organic-chemistry.org | Enables the use of immobilized or packed-bed catalysts, facilitating easy separation and potential for catalyst recycling. numberanalytics.com |

| Scalability | Scaling-up can be complex and may require significant process redesign ("scale-up issues"). | More straightforward scale-up by numbering-up (running reactors in parallel) or extending operational time. durham.ac.uk |

Biocatalytic Transformations for Analogues of this compound

Biocatalysis, utilizing enzymes or whole-cell systems, presents a powerful strategy for synthesizing chiral compounds and introducing structural diversity under mild and highly selective conditions. gsa.ac.uk For analogues of this compound, biocatalytic methods can be envisioned for two primary purposes: the resolution of racemic mixtures to produce chiral analogues and the regioselective functionalization of the molecule.

Enzymatic kinetic resolution is a well-established method for obtaining enantiomerically pure carboxylic acids. nih.gov Lipases, such as those from Candida antarctica (CAL-B) or Candida rugosa, are particularly effective for this purpose. nih.govmdpi.com A racemic ester of this compound could be subjected to enantioselective hydrolysis by a lipase, where one enantiomer is preferentially converted to the carboxylic acid, leaving the other enantiomer as unreacted ester. The two can then be separated. Conversely, a racemic acid could undergo lipase-catalyzed esterification, again resulting in the separation of enantiomers. This approach has been successfully applied to produce enantiopure non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are also arylalkanoic acids. researchgate.net

Furthermore, other classes of enzymes could introduce new functional groups to create novel analogues. For instance, cytochrome P450 monooxygenases are capable of performing highly regioselective hydroxylations on both aromatic rings and alkyl side chains. nih.gov This could be used to introduce a hydroxyl group at a specific position on the pentanoic acid chain or the tolyl moiety, creating a new molecule with potentially different properties. Similarly, ketoreductases could be used to asymmetrically reduce a keto-analogue of the target compound to a specific chiral alcohol. entrechem.com

| Enzyme Class | Transformation | Potential Analogue Generated |

|---|---|---|

| Lipase | Enantioselective hydrolysis of a racemic ester or esterification of a racemic acid. mdpi.com | (R)- or (S)-5-(4-Methylphenyl)pentanoic acid. |

| Cytochrome P450 Monooxygenase | Regioselective hydroxylation of C-H bonds. nih.gov | Hydroxy-5-(4-methylphenyl)pentanoic acid (hydroxylation on the alkyl chain or aromatic ring). |

| Ketoreductase (KRED) | Asymmetric reduction of a ketone to a chiral alcohol. entrechem.com | A chiral hydroxy analogue from a corresponding keto-acid precursor. |

| Amine Transaminase (ATA) | Conversion of a ketone to a chiral amine. entrechem.com | A chiral amino analogue from a corresponding keto-acid precursor. |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The first step, the Friedel-Crafts acylation of toluene with a C5 acylating agent like glutaric anhydride or its derivative, is critical for establishing the carbon skeleton. organic-chemistry.org Key parameters for optimization include the choice of catalyst, solvent, and temperature. While aluminum chloride (AlCl₃) is a traditional and potent catalyst, it is required in stoichiometric amounts and can lead to side products. sigmaaldrich.com Research into greener alternatives has shown that solid acid catalysts, such as zeolites or metal-organic frameworks (MOFs) encapsulating heteropolyacids, can drive the reaction with high selectivity for the desired para-isomer due to shape-selective constraints within their pores. nih.govnih.gov Optimization studies focus on catalyst loading, reaction time, and temperature to achieve high conversion and selectivity, often under solvent-free or microwave-assisted conditions to enhance efficiency. organic-chemistry.orgnih.gov

The second step is the reduction of the intermediate ketone, 5-oxo-5-(p-tolyl)pentanoic acid. Classic methods include the Clemmensen (Zn(Hg), HCl) and Wolff-Kishner (N₂H₄, KOH) reductions. The choice depends on the substrate's tolerance to strong acid or base. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is a cleaner and often more efficient alternative. Optimization of this step involves selecting the appropriate catalyst, solvent, hydrogen pressure, and temperature to ensure complete reduction of the ketone without affecting the carboxylic acid or the aromatic ring, thereby leading to a high yield of the final product with high purity.

| Catalyst System | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| AlCl₃ (stoichiometric) | CS₂ or nitrobenzene, 0-5 °C | High reactivity. organic-chemistry.org | Large amount of waste, difficult workup, moisture sensitive. sigmaaldrich.com |

| FeCl₃ | Often requires higher temperatures than AlCl₃. | Less reactive but cheaper and more environmentally benign than AlCl₃. | Lower yields for less reactive arenes. |

| Zeolites (e.g., H-BEA) | Solvent-free, 100-200 °C | Reusable, high para-selectivity, environmentally friendly. | May require higher temperatures, potential for catalyst deactivation. |

| PMA@MIL-53(Fe) | Acetonitrile, reflux | Heterogeneous, reusable, high efficiency under mild conditions. nih.govnih.gov | Requires synthesis of the specialized catalyst. |

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

Creating chiral analogues of this compound requires the introduction of a stereocenter, most commonly at the α-carbon to the carboxyl group. Asymmetric synthesis provides the tools to control the formation of this center, leading to a single desired enantiomer. chiralpedia.commdpi.com Three primary strategies are considered for this purpose: the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis.

Chiral auxiliaries are enantiomerically pure molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com For instance, the pentanoic acid could be coupled to an Evans oxazolidinone or a sulfur-based auxiliary. scielo.org.mx The resulting imide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation at the α-position. Subsequent removal of the auxiliary reveals the enantiomerically enriched α-substituted carboxylic acid and allows for the recovery of the auxiliary. numberanalytics.comscielo.org.mx

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. chiralpedia.com A potential route to a chiral analogue would be the asymmetric hydrogenation of an α,β-unsaturated precursor, such as 5-(p-tolyl)pent-2-enoic acid. This reaction, mediated by transition metal complexes with chiral ligands (e.g., Rh-BINAP or Ru-BINAP), can produce the chiral saturated acid with high enantioselectivity.

Another powerful method is dynamic kinetic resolution (DKR) . This process combines the rapid racemization of the starting material with an enantioselective reaction. rsc.org For example, a racemic α-arylalkanoic acid can be converted to an ester using a chiral alcohol or a chiral acyl-transfer catalyst, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. rsc.orgrsc.org

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to control stereochemistry. numberanalytics.com | Reliable, high diastereoselectivity, well-established methods (e.g., Evans auxiliaries). scielo.org.mx | Requires additional steps for attachment and removal; stoichiometric use of the auxiliary. scielo.org.mx |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates large quantities of chiral product. chiralpedia.com | Highly efficient (low catalyst loading), atom economical. | Catalyst development can be challenging and expensive; optimization required for each substrate. |

| Dynamic Kinetic Resolution (DKR) | Combines resolution with in-situ racemization of the unwanted enantiomer. rsc.org | Allows for theoretical yields up to 100% of a single enantiomer from a racemate. rsc.org | Requires careful balancing of racemization and resolution rates; may require specific catalysts. rsc.org |

Advanced Spectroscopic and Structural Elucidation of 5 4 Methylphenyl Pentanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-(4-Methylphenyl)pentanoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional (1D) NMR spectra provide fundamental structural information. The ¹H NMR spectrum indicates the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, the methyl group on the ring, and the acidic proton of the carboxyl group. The aromatic protons typically appear as two doublets in the downfield region (around 7.0-7.2 ppm) due to the para-substitution pattern. The aliphatic protons of the pentanoic acid chain appear as multiplets in the range of 1.5-2.7 ppm. The methyl group attached to the benzene (B151609) ring gives a characteristic singlet peak around 2.3 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield position, often above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments in the molecule. The spectrum available on PubChem shows 10 distinct signals, consistent with the 10 unique carbon environments anticipated for the molecule's structure, accounting for the symmetry of the para-substituted phenyl ring. nih.gov The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 179 ppm. The aromatic carbons resonate in the 128-140 ppm region, while the aliphatic carbons of the pentanoic chain and the methyl group appear in the upfield region (20-36 ppm). nih.gov

Table 1: Predicted ¹H and Experimental ¹³C NMR Data for this compound (¹H data is predicted based on standard chemical shift values. ¹³C data is from experimental sources.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Experimental ¹³C Chemical Shift (δ, ppm) nih.gov |

| C1 (C=O) | - | - | - | 179.4 |

| C2 (-CH₂-) | 2.35 | Triplet | 2H | 33.8 |

| C3 (-CH₂-) | 1.65 | Multiplet | 2H | 24.5 |

| C4 (-CH₂-) | 1.60 | Multiplet | 2H | 30.9 |

| C5 (-CH₂-) | 2.58 | Triplet | 2H | 35.0 |

| C1' (Ar-C) | - | - | - | 138.2 |

| C2'/C6' (Ar-CH) | 7.09 | Doublet | 2H | 128.9 |

| C3'/C5' (Ar-CH) | 7.12 | Doublet | 2H | 128.2 |

| C4' (Ar-C) | - | - | - | 135.4 |

| C-Methyl (-CH₃) | 2.30 | Singlet | 3H | 20.9 |

| -COOH | >10 | Broad Singlet | 1H | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity and spatial relationships, resolving ambiguities that may remain after analyzing 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the pentanoic acid chain (H2-H3, H3-H4, H4-H5), confirming the sequence of the aliphatic backbone. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). wikipedia.orgemerypharma.com This technique would definitively link each proton signal from the aliphatic chain, the aromatic ring, and the methyl group to its corresponding carbon signal in the ¹³C spectrum, as detailed in Table 1. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two to four bonds. wikipedia.orgprinceton.edu This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:

The protons at C5 (the methylene group adjacent to the ring) showing a correlation to the aromatic quaternary carbon C1'.

The aromatic protons showing correlations to neighboring aromatic carbons.

The protons at C2 showing a correlation to the carbonyl carbon (C1), confirming the end of the acid chain.

The methyl protons showing correlations to the aromatic carbons C3'/C5' and C4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. princeton.edu In a relatively flexible molecule like this, NOESY could show correlations between the C5 protons and the ortho-protons (C2'/C6') of the phenyl ring, providing information about the preferred conformations of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular formula of this compound is C₁₂H₁₆O₂, corresponding to a monoisotopic mass of 192.115 Da. nih.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Electron Ionization (EI): EI is a hard ionization technique that often results in extensive fragmentation. The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 192, though it may be weak. Key fragmentation pathways would likely involve cleavages of the alkyl chain and rearrangements. A prominent peak would be expected at m/z 105, corresponding to the tropylium-like ion [C₈H₉]⁺, formed by benzylic cleavage and rearrangement, which is characteristic of alkylbenzenes. Another significant fragment would likely appear at m/z 91, the classic tropylium (B1234903) ion.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces intact protonated or deprotonated molecules with minimal fragmentation. nih.gov

In positive-ion mode , ESI-MS would show a strong signal for the protonated molecule [M+H]⁺ at m/z 193.12.

In negative-ion mode , the deprotonated molecule [M-H]⁻ would be observed at m/z 191.10, as carboxylic acids are readily deprotonated. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as the [M+H]⁺ or [M-H]⁻ from ESI) and subjecting it to collision-induced dissociation to generate product ions. The resulting fragmentation pattern provides definitive structural confirmation. nih.govnih.gov

Fragmentation of [M+H]⁺ (m/z 193.12): A primary fragmentation would be the neutral loss of water (18 Da) to yield an acylium ion at m/z 175.11. Subsequent loss of carbon monoxide (28 Da) could lead to an ion at m/z 147.12.

Fragmentation of [M-H]⁻ (m/z 191.10): The most characteristic fragmentation for carboxylates is the loss of CO₂ (44 Da), which would produce a carbanion at m/z 147.12. This fragment confirms the presence of the carboxylic acid group and provides the mass of the remaining hydrocarbon structure.

Table 2: Predicted MS and MS/MS Fragmentation Data

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Postulated Neutral Loss |

| ESI (+) | 193.12 [M+H]⁺ | 175.11 | H₂O |

| ESI (-) | 191.10 [M-H]⁻ | 147.12 | CO₂ |

| EI | 192.12 [M]⁺˙ | 105.07 | C₅H₇O₂˙ |

| EI | 192.12 [M]⁺˙ | 91.05 | C₆H₁₁O₂˙ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the absorptions of the carboxylic acid and the aromatic ring. nih.gov A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. researchgate.net The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak around 1700-1725 cm⁻¹. nih.govresearchgate.net Other key absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum, appearing around 1600 cm⁻¹. nih.govresearchgate.net The symmetric stretching of the benzene ring often gives a sharp band near 1000 cm⁻¹. While the O-H stretch is weak in Raman, the C=O stretch is still observable. The various C-H bending and stretching modes of the alkyl chain and methyl group are also visible. mdpi.com

Table 3: Key Vibrational Frequencies for this compound (Data sourced from PubChem and general spectroscopic principles) nih.govresearchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2500-3300 | Broad (IR) | O-H stretch (H-bonded) | Carboxylic Acid |

| ~3030 | Medium (IR, Raman) | C-H stretch | Aromatic |

| 2850-2960 | Medium-Strong (IR, Raman) | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1710 | Strong (IR), Medium (Raman) | C=O stretch | Carboxylic Acid |

| ~1615, ~1515 | Medium (IR, Raman) | C=C stretch | Aromatic Ring |

| ~1410 | Medium (IR) | C-O-H bend | Carboxylic Acid |

| ~1300 | Medium (IR) | C-O stretch | Carboxylic Acid |

| ~815 | Strong (IR) | C-H out-of-plane bend (para) | Aromatic Ring |

X-ray Crystallography of this compound and its Derivatives for Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms, is meticulously recorded and analyzed. Through complex mathematical transformations, this pattern is converted into a three-dimensional electron density map, which reveals the exact position of each atom in the crystal lattice.

The solid-state structure of this compound, as would be determined by X-ray crystallography, provides invaluable information. It elucidates critical parameters such as bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, including hydrogen bonding and van der Waals forces, which govern the macroscopic properties of the material.

While a comprehensive search of publicly available crystallographic databases reveals no specific deposited crystal structure for this compound to date, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis. This representative table highlights the key crystallographic parameters that would define its solid-state architecture.

Interactive Table: Representative Crystallographic Data for a Carboxylic Acid Derivative

| Parameter | Value | Description |

| Empirical Formula | C₁₂H₁₆O₂ | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | 192.25 | The sum of the atomic weights of the atoms in the empirical formula. |

| Crystal System | Monoclinic | One of the seven crystal systems, characterized by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The set of symmetry operations that describe the arrangement of molecules in the unit cell. |

| a (Å) | Value | The length of the 'a' axis of the unit cell. |

| b (Å) | Value | The length of the 'b' axis of the unit cell. |

| c (Å) | Value | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | Value | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | Value | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | Value | The calculated density of the crystal. |

| R-factor | Value | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The values for unit cell dimensions and the R-factor are placeholders and would be determined experimentally.

For derivatives of this compound, X-ray crystallography can be employed to understand the structural impact of functional group modifications. For instance, esterification of the carboxylic acid or substitution on the phenyl ring would lead to changes in molecular conformation and crystal packing, which can be precisely mapped using this technique.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination in Analogues

While this compound itself is achiral, the introduction of a stereocenter would result in chiral analogues existing as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is crucial in many fields, particularly in pharmaceutical development. Chiroptical spectroscopy, and specifically Electronic Circular Dichroism (ECD), is a powerful non-destructive technique for this purpose.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in mirror-image ECD spectra. A racemic mixture (50:50 mixture of both enantiomers) will be ECD silent. The intensity of the ECD signal is directly proportional to the concentration difference between the two enantiomers, thus providing a direct measure of the enantiomeric excess.

The application of ECD for determining the e.e. of a chiral analogue of this compound would involve the following steps:

Measurement of the ECD spectrum of the sample.

Measurement of the ECD spectrum of a pure enantiomer (if available) under the same conditions.

Calculation of the enantiomeric excess using the formula: e.e. (%) = ([θ]sample / [θ]pure enantiomer) * 100 where [θ] is the molar ellipticity at a specific wavelength.

In the absence of a pure enantiomer, computational methods can be employed to predict the ECD spectrum of each enantiomer, which can then be used as a reference.

Interactive Table: Representative Data for Enantiomeric Excess Determination of a Chiral Analogue

| Sample | Concentration (mg/mL) | Path Length (cm) | Measured Ellipticity (mdeg) at λmax | Calculated Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Enantiomeric Excess (e.e.) (%) |

| Pure (R)-enantiomer | 0.1 | 1 | +50 | +10000 | 100 |

| Sample A | 0.1 | 1 | +25 | +5000 | 50 |

| Sample B | 0.1 | 1 | -40 | -8000 | 80 (of the (S)-enantiomer) |

| Racemic Mixture | 0.1 | 1 | 0 | 0 | 0 |

Note: The data in this table are hypothetical and serve to illustrate the principle of enantiomeric excess determination using ECD.

The combination of chiroptical spectroscopy with chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), provides an even more powerful tool for the analysis of chiral compounds. HPLC can separate the enantiomers, and an in-line ECD detector can quantify their relative amounts, providing a highly accurate determination of the enantiomeric excess.

Computational and Theoretical Investigations of 5 4 Methylphenyl Pentanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the conformational preferences of molecules like 5-(4-Methylphenyl)pentanoic acid. The flexibility of the pentanoic acid chain, coupled with the rotation of the 4-methylphenyl group, gives rise to multiple possible conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Extended alkyl chain | 0.00 |

| 2 | Gauche interaction in the alkyl chain | +1.2 |

| 3 | Folded conformation with potential C-H···π interaction | -0.5 |

Note: This table is illustrative and not based on published experimental data.

Ab Initio Methods for Electronic Properties and Spectroscopic Predictions

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of electronic properties and are often used to benchmark DFT results.

For this compound, ab initio calculations can be used to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, these methods can predict spectroscopic properties. For example, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Similarly, by computing the nuclear magnetic shielding tensors, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While quantum chemical calculations are excellent for studying single molecules in a vacuum, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in more complex environments, such as in solution or interacting with biological systems.

Solvent Effects on Molecular Conformations

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations can model the explicit interactions between the solute and solvent molecules over time, providing a dynamic picture of how the conformational landscape is altered.

For instance, in a polar solvent like water, the hydrophilic carboxylic acid group would be well-solvated, while the hydrophobic 4-methylphenyl group would likely be involved in hydrophobic interactions. This could favor more extended conformations. In contrast, in a nonpolar solvent, intramolecular forces might play a more dominant role, potentially favoring more folded structures. Studies on similar compounds have shown that the choice of solvent can indeed shift the equilibrium between different conformers. rsc.org

Interactions with Model Biological Membranes or Protein Binding Sites (Theoretical Modeling)

Given its amphiphilic nature, with a polar head (carboxylic acid) and a nonpolar tail (methylphenylpentyl group), this compound could theoretically interact with biological membranes. MD simulations can be used to model this interaction, providing insights into how the molecule might partition into the lipid bilayer, its preferred orientation, and its effect on membrane properties.

Similarly, if a protein target is known, molecular docking, a computational technique, can be used to predict the preferred binding orientation of this compound within the protein's binding site. Following docking, MD simulations can be performed to assess the stability of the predicted binding pose and to characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. While specific studies on this compound are lacking, the general methodology is widely applied in drug discovery and molecular biology.

Prediction of Reaction Mechanisms and Transition States for this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, several types of reactions can be envisaged, such as those involving the carboxylic acid group or the aromatic ring.

For example, the esterification of the carboxylic acid can be modeled to determine the reaction pathway and the structure of the transition state. DFT calculations can be used to locate the transition state geometry and to calculate the activation energy of the reaction, which provides a measure of the reaction rate.

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. Theoretical calculations can predict the regioselectivity of such reactions by analyzing the distribution of electron density in the aromatic ring. The methyl group is an activating, ortho-, para-directing group. Computational analysis of the transition states for substitution at the ortho and meta positions relative to the pentanoic acid chain would provide a quantitative understanding of the observed product distribution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, a QSAR study would be instrumental in identifying the key molecular features that govern their therapeutic effects.

A hypothetical QSAR study on a series of this compound analogues would involve the following steps:

Data Set Selection: A dataset of this compound analogues with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a QSAR model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.

To illustrate the potential findings of a QSAR study, the following interactive data table presents a hypothetical set of this compound analogues and their associated data.

| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP | Biological Activity (IC50, µM) |

| 1 | H | H | 192.25 | 3.2 | 15.4 |

| 2 | Cl | H | 226.70 | 3.9 | 8.2 |

| 3 | OCH3 | H | 222.28 | 2.9 | 25.1 |

| 4 | H | CH3 | 206.28 | 3.6 | 12.8 |

| 5 | NO2 | H | 237.25 | 3.1 | 30.5 |

This table contains hypothetical data for illustrative purposes.

In Silico Screening and Ligand Design Based on this compound Scaffolds

The this compound structure serves as an excellent starting point, or "scaffold," for the discovery of new drug candidates through in silico screening and ligand design. These computational methods allow for the rapid evaluation of large virtual libraries of compounds and the rational design of novel molecules with desired biological activities.

In Silico Screening:

Virtual or in silico screening involves the computational screening of large compound databases to identify molecules that are likely to bind to a specific biological target. If the target for the therapeutic effect of this compound analogues is known (e.g., a specific enzyme or receptor), structure-based virtual screening can be employed. This would involve:

Target Preparation: Obtaining the 3D structure of the biological target, either from experimental sources like the Protein Data Bank or through homology modeling.

Database Preparation: Assembling a large database of chemical compounds to be screened.

Molecular Docking: Computationally "docking" each compound from the database into the active site of the target protein to predict its binding affinity and pose.

Hit Selection: Ranking the compounds based on their docking scores and selecting the most promising candidates for further experimental testing.

Alternatively, if the biological target is unknown, ligand-based virtual screening can be performed. This approach uses the known active compounds, such as potent analogues of this compound, to build a pharmacophore model. This model represents the essential 3D arrangement of chemical features required for biological activity. The pharmacophore model is then used to search virtual libraries for compounds that match these features.

Ligand Design:

Ligand design, or de novo design, involves the computational creation of novel molecules that are predicted to have high affinity and selectivity for a biological target. Based on the this compound scaffold, new ligands can be designed by:

Fragment-based growing: Starting with the core scaffold and computationally adding small chemical fragments to explore favorable interactions within the target's binding site.

Scaffold hopping: Replacing the this compound core with other chemical moieties while maintaining the key pharmacophoric features, potentially leading to compounds with improved properties.

The following interactive table illustrates a hypothetical output from an in silico screening campaign using the this compound scaffold against a target enzyme.

| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted H-Bonds | Predicted Lipophilic Interactions |

| A-101 | This compound | -8.5 | 2 | 3 |

| A-102 | 5-(3-Chloro-4-methylphenyl)pentanoic acid | -9.2 | 3 | 4 |

| B-205 | 5-(4-Methoxyphenyl)pentanoic acid | -8.1 | 3 | 2 |

| C-310 | 5-(4-Methylphenyl)hexanoic acid | -8.8 | 2 | 4 |

This table contains hypothetical data for illustrative purposes.

Through these computational and theoretical investigations, the therapeutic potential of the this compound scaffold can be systematically explored and optimized, paving the way for the development of novel and effective drugs.

Biological Activity and Mechanistic Research of 5 4 Methylphenyl Pentanoic Acid in Vitro & Preclinical

Evaluation of Enzyme Inhibition/Activation Potentials of 5-(4-Methylphenyl)pentanoic acid

Specific Enzyme Targets in Inflammatory Pathways

There is a lack of specific studies detailing the inhibitory effects of this compound on key enzymes in inflammatory pathways, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Consequently, no IC50 values, which quantify the concentration of the compound required to inhibit 50% of the enzyme's activity, have been reported.

Receptor Binding Assays for this compound

No publicly accessible data from receptor binding assays for this compound could be identified. Therefore, its binding affinity (expressed as Kd or Ki values) to any specific biological receptors remains uncharacterized.

Cell-Based Assays for Investigating Cellular Responses

While the potential for anti-inflammatory and antiproliferative effects is noted in some sources, specific data from cell-based assays are not available in the reviewed literature.

Anti-inflammatory Effects in Cell Lines

Detailed studies on the anti-inflammatory effects of this compound in common inflammatory cell line models, such as RAW 264.7 macrophages, have not been published. As a result, there is no data on its ability to modulate inflammatory markers like nitric oxide (NO) or pro-inflammatory cytokines.

Antiproliferative Activity in Cancer Cell Lines

Despite general suggestions of potential antitumor properties, there are no specific studies that report the antiproliferative activity of this compound against any particular cancer cell lines. Therefore, crucial data such as IC50 or GI50 values, which measure the compound's potency in inhibiting cell growth, are not available.

Modulation of Gene Expression and Protein Synthesis Pathways

There is no information available from studies investigating the effects of this compound on the modulation of gene expression or protein synthesis pathways in any cell type.

Investigation of Metabolic Pathways Affected by this compound

The metabolic regulatory properties of novel compounds are a primary area of investigation due to the central role of metabolism in health and disease. Research into this compound has begun to explore its effects on critical metabolic processes in specialized cell types.

Lipid Metabolism Modulation in Hepatocytes (In Vitro)

The liver is a central hub for lipid metabolism, and its dysregulation is implicated in numerous pathologies. While direct studies on the effect of this compound on lipid metabolism in hepatocytes are not extensively available, research on structurally related compounds provides some insights. For instance, studies on other aryl-substituted fatty acids have shown that they can influence lipid metabolism in vitro. However, specific data detailing the modulation of lipid synthesis, storage, or oxidation in hepatocytes by this compound remains to be elucidated through dedicated in vitro experimentation.

Glucose Uptake and Insulin (B600854) Signaling in Adipocytes (In Vitro)

Adipocytes, or fat cells, are crucial for maintaining glucose homeostasis, primarily through insulin-stimulated glucose uptake. The potential of this compound to modulate this process is an area of active investigation. In vitro studies using cultured adipocyte cell lines are essential to determine if this compound can enhance glucose transport and influence the intricate insulin signaling cascade. Currently, there is a lack of specific published research detailing the direct effects of this compound on glucose uptake and insulin signaling pathways in adipocytes. General studies on arylalkanoic acids suggest potential interactions with glucose metabolism, but compound-specific data is required for a definitive understanding. nih.gov

Antioxidant and Radical Scavenging Properties of this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. Compounds with antioxidant and radical scavenging properties are therefore of significant therapeutic interest.

Preliminary assessments suggest that this compound may possess antioxidant capabilities. Standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are typically employed to quantify such activity. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. While the potential for antioxidant activity exists for this compound, comprehensive studies providing specific IC50 values from these standardized assays are not yet available in the public domain.

Investigation of Mechanisms of Action through Omics Technologies (e.g., Proteomics, Metabolomics in Cell Culture)

To gain a deeper, unbiased understanding of the cellular mechanisms affected by this compound, researchers are turning to "omics" technologies. These powerful approaches allow for the large-scale analysis of entire sets of molecules, such as proteins (proteomics) and metabolites (metabolomics), within a cell or organism.

By treating cell cultures, such as hepatocytes or adipocytes, with this compound and subsequently analyzing the changes in the proteome and metabolome, scientists can identify the specific proteins and metabolic pathways that are perturbed by the compound. This can reveal novel mechanisms of action and potential molecular targets. To date, specific proteomics or metabolomics studies on cell cultures treated with this compound have not been published. Such research would be invaluable in constructing a comprehensive picture of the compound's biological activity.

Derivatization and Analogue Synthesis Based on 5 4 Methylphenyl Pentanoic Acid Scaffold

Ester and Amide Derivatives of 5-(4-Methylphenyl)pentanoic acid

The carboxylic acid moiety of this compound is a primary site for derivatization, allowing for the synthesis of a wide range of ester and amide analogues.

The synthesis of alkyl esters of this compound can be readily achieved through several established methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nrochemistry.comlibretexts.org This equilibrium-driven reaction can be pushed towards the product side by using an excess of the alcohol or by removing water as it is formed. nrochemistry.comlibretexts.org Alternative methods include the reaction of the corresponding acyl chloride with an alcohol or the use of alkyl halides with the carboxylate salt of the acid.

The characterization of the resulting alkyl esters is typically performed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the structure and purity of the synthesized compounds.

Table 1: Synthesis of Alkyl Esters of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 5-(4-methylphenyl)pentanoate |

| This compound | Ethanol | HCl (catalytic) | Ethyl 5-(4-methylphenyl)pentanoate |

| This compound | Propan-1-ol | TsOH (catalytic) | Propyl 5-(4-methylphenyl)pentanoate |

| 5-(4-Methylphenyl)pentanoyl chloride | Butan-1-ol | Pyridine | Butyl 5-(4-methylphenyl)pentanoate |

Amide derivatives of this compound are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved by converting it to a more reactive species such as an acyl chloride or by using a variety of coupling reagents. wikipedia.org Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and aminium/uronium or phosphonium-based reagents like HATU or PyBOP, respectively. acs.orgorganic-chemistry.org These reagents facilitate the formation of an amide bond under mild conditions with high yields. organic-chemistry.org

The biological evaluation of the synthesized amides is a critical step in drug discovery and development. While specific biological data for amides of this compound are not extensively reported in the public literature, the general approach involves screening these compounds in various biological assays to determine their potential therapeutic effects. For instance, similar amide structures have been evaluated for their antimicrobial activities. researchgate.net

Table 2: Synthesis of Amide Derivatives of this compound

| Reactant 1 | Reactant 2 | Coupling Reagent | Product |

| This compound | Ammonia (B1221849) | DCC | 5-(4-Methylphenyl)pentanamide |

| This compound | Aniline | HATU | N-Phenyl-5-(4-methylphenyl)pentanamide |

| This compound | Benzylamine | PyBOP | N-Benzyl-5-(4-methylphenyl)pentanamide |

| 5-(4-Methylphenyl)pentanoyl chloride | Diethylamine | Triethylamine | N,N-Diethyl-5-(4-methylphenyl)pentanamide |

Modifications of the Phenyl Ring in this compound

The aromatic ring of this compound is another key site for structural modification, allowing for the introduction of various substituents that can significantly influence the compound's properties.

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions such as halogenation and nitration. Halogenation, typically with chlorine or bromine, is carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com The directing effect of the alkyl group (ortho-, para-directing) and the carboxylic acid chain (meta-directing) will influence the position of the incoming halogen.

Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid. truman.eduyoutube.com The strong deactivating and meta-directing effect of the carboxylic acid group, along with the activating and ortho-, para-directing effect of the methyl group, will determine the regioselectivity of the nitration reaction.

Table 3: Halogenation and Nitration of this compound

| Starting Material | Reagents | Reaction Type | Major Product(s) |

| This compound | Br₂ / FeBr₃ | Bromination | 5-(3-Bromo-4-methylphenyl)pentanoic acid |

| This compound | Cl₂ / AlCl₃ | Chlorination | 5-(3-Chloro-4-methylphenyl)pentanoic acid |

| This compound | HNO₃ / H₂SO₄ | Nitration | 5-(4-Methyl-3-nitrophenyl)pentanoic acid |

The introduction of hydroxyl or methoxy (B1213986) groups onto the phenyl ring can significantly alter the electronic and steric properties of the molecule. Hydroxylation of aromatic compounds can be achieved through various methods, including electrophilic hydroxylation or through multi-step sequences involving, for example, the conversion of an amino group via diazotization followed by hydrolysis. The synthesis of methoxy-substituted analogues can be approached by methylation of a corresponding hydroxylated precursor or through other synthetic routes starting from methoxy-substituted building blocks. acs.org

Table 4: Synthesis of Hydroxylated and Methoxylated Analogues

| Starting Material | Reagents | Reaction Type | Product |

| 5-(3-Amino-4-methylphenyl)pentanoic acid | 1. NaNO₂, HCl2. H₂O, heat | Diazotization/Hydrolysis | 5-(3-Hydroxy-4-methylphenyl)pentanoic acid |

| 5-(3-Hydroxy-4-methylphenyl)pentanoic acid | CH₃I, K₂CO₃ | Methylation | 5-(3-Methoxy-4-methylphenyl)pentanoic acid |

Chain Elongation/Shortening and Branching of the Alkyl Spacer

Modifying the length and branching of the pentanoic acid chain provides another avenue for creating structural diversity and fine-tuning the properties of the parent compound.

Chain elongation of the carboxylic acid can be achieved through methods like the Arndt-Eistert homologation. wikipedia.orgorganic-chemistry.org This two-step procedure involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (e.g., water) to yield the one-carbon extended carboxylic acid. wikipedia.orgorganic-chemistry.org

Chain shortening can be accomplished through various degradative procedures, although this is often less straightforward than elongation.

The introduction of branches, particularly at the α-position to the carboxyl group, can be achieved through various synthetic strategies. One approach involves the alkylation of an enolate derived from the corresponding ester, followed by hydrolysis. More modern methods, such as the zinc-mediated carbonyl alkylative amination, allow for the synthesis of α-branched amines which could be precursors to branched carboxylic acids. organic-chemistry.orgnih.gov

Table 5: Modification of the Alkyl Chain of this compound

| Starting Material | Reagents | Reaction Type | Product |

| This compound | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | Arndt-Eistert Homologation | 6-(4-Methylphenyl)hexanoic acid |

| Methyl 5-(4-methylphenyl)pentanoate | 1. LDA2. CH₃I | α-Alkylation | Methyl 2-methyl-5-(4-methylphenyl)pentanoate |

Bioisosteric Replacements in this compound Analogues

Bioisosterism, the strategy of substituting one functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. For analogues of this compound, this approach is primarily aimed at addressing the potential liabilities of the carboxylic acid group, such as rapid metabolism, poor permeability, and potential for toxicity, while maintaining or improving target engagement.

The carboxylic acid moiety is a key pharmacophoric element, often involved in crucial hydrogen bond interactions with biological targets. However, its acidic nature can lead to ionization at physiological pH, which may limit membrane permeability. Bioisosteric replacement with groups like tetrazoles or sulfonamides can mitigate these issues while preserving the essential acidic character.

Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used bioisosteres for a carboxylic acid. Its pKa is comparable to that of a carboxylic acid, allowing it to act as a proton donor and participate in similar ionic and hydrogen bond interactions. The tetrazole ring is planar, similar to the carboxylate group, but the negative charge is delocalized over the five-membered ring, which can influence its interaction with receptors and its metabolic stability. Replacing the carboxylic acid of this compound with a tetrazole group is a common strategy to improve metabolic resistance to glucuronidation and enhance lipophilicity, which can lead to better oral bioavailability.

Sulfonamides: Sulfonamides and, more specifically, acylsulfonamides are also effective bioisosteres for carboxylic acids. While simple sulfonamides are generally weaker acids than carboxylic acids (pKa ~9-10), acylsulfonamides have pKa values that fall within the same range as carboxylic acids (pKa ~4-5). This closer acidity match allows them to mimic the electrostatic interactions of the parent carboxylic acid more effectively. The replacement can lead to improved metabolic stability and membrane permeability.

Table 1: Comparison of Carboxylic Acid and its Bioisosteres

| Functional Group | Typical pKa Range | Key Features | Potential Advantages over Carboxylic Acid |

|---|---|---|---|

| Carboxylic Acid | 4 - 5 | Planar, acts as H-bond donor/acceptor | - |

| 5-Substituted Tetrazole | 4.5 - 4.9 | Planar, charge delocalized over the ring | Increased metabolic stability, enhanced lipophilicity, improved oral bioavailability. |

| Acylsulfonamide | 4 - 5 | Tetrahedral nitrogen, acts as H-bond donor | Improved metabolic stability, enhanced membrane permeability. |

Phenyl Ring Replacement with Heteroaromatic Systems

The 4-methylphenyl (p-tolyl) group in the scaffold contributes to the molecule's lipophilicity and can be involved in van der Waals or hydrophobic interactions within a target binding pocket. Replacing this phenyl ring with a heteroaromatic system can significantly alter the molecule's properties. Heteroatoms (like nitrogen, oxygen, or sulfur) can act as hydrogen bond acceptors or donors, introducing new potential interactions with a biological target.

Table 2: Potential Heteroaromatic Replacements for the Phenyl Ring

| Heteroaromatic Ring | Potential Changes in Properties | Rationale for Replacement |

|---|---|---|

| Pyridine | Introduction of a basic center, potential for H-bonding, altered electronics. | Improve solubility, introduce new binding interactions. |

| Thiophene | Generally considered a bioisostere of a phenyl ring, with similar size but different electronics. | Modulate electronic properties while maintaining size. |

| Furan | Smaller than phenyl, introduces a polar oxygen atom. | Alter steric and electronic profile, potential for H-bonding. |

| Pyrazole | Can act as both H-bond donor and acceptor. | Introduce specific directional interactions with the target. |

Prodrug Strategies for this compound

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, limited permeability, or rapid metabolism. For this compound, the carboxylic acid group is the most amenable functional handle for prodrug derivatization.

The choice of the alcohol used to form the ester can be tailored to control the rate of hydrolysis and the properties of the resulting prodrug. For example, simple alkyl esters (e.g., methyl or ethyl esters) are common choices. The general scheme involves the conversion of the inactive ester prodrug back to the active carboxylic acid form within the body.

Reaction Mechanisms and Chemical Reactivity of 5 4 Methylphenyl Pentanoic Acid

Esterification and Amidation Kinetics and Mechanisms

The carboxylic acid moiety is the primary site for nucleophilic acyl substitution reactions, most notably esterification and amidation.

Esterification: The reaction of 5-(4-methylphenyl)pentanoic acid with an alcohol, typically in the presence of an acid catalyst, yields an ester. The most common method is the Fischer-Speier esterification, which is a reversible, acid-catalyzed nucleophilic acyl substitution. researchgate.net The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the corresponding ester. researchgate.net

| Parameter | Value | Conditions |

| Catalyst | Amberlyst 15 | Heterogeneous |

| Temperature | 313.15 - 333.15 K | |

| Molar Ratio (Methanol:Acid) | 1:1 to 15:1 | |

| Activation Energy (Ea) | 39.5 kJ mol⁻¹ | |

| Pre-exponential Factor (k₀) | 1.8 x 10³ L² g⁻¹ mol⁻¹ h⁻¹ | |

| Reference: | core.ac.uk |

Amidation: this compound can be converted to its corresponding amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as the amine is a weaker nucleophile than an alcohol. nih.gov A common method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxyl group to facilitate nucleophilic attack by the amine. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. Another approach involves the direct condensation of the carboxylic acid and amine in the presence of a Lewis acid catalyst like TiCl₄ in a suitable solvent such as pyridine. nih.gov The reaction of esters with sodium amidoboranes also provides a rapid and high-yield pathway to amides at room temperature without the need for a catalyst. nih.gov

The kinetics of amidation are dependent on the specific method and reagents employed. For direct condensation methods, the reaction rate is influenced by the steric hindrance of both the carboxylic acid and the amine. nih.gov While detailed kinetic studies on the amidation of this compound are scarce, the principles of nucleophilic acyl substitution suggest that the reaction rate will be influenced by the concentration of the activated carboxylic acid species and the nucleophilicity of the amine.

Aromatic Electrophilic Substitution Reactions of the Phenyl Ring

The p-tolyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The methyl group is an activating, ortho-, para-director, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. savemyexams.com However, the bulky pentanoic acid chain may sterically hinder attack at the ortho positions, potentially favoring substitution at the other ortho position and the para position relative to the pentyl chain. The carboxylic acid group itself is a deactivating group, but due to the length of the alkyl chain, its deactivating effect on the phenyl ring is likely to be minimal.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com Given the directing effects of the methyl group, the primary products would be expected to be 5-(4-methyl-2-nitrophenyl)pentanoic acid and 5-(4-methyl-3-nitrophenyl)pentanoic acid. The exact ratio of these isomers would depend on the specific reaction conditions, including temperature and the concentration of the nitrating agent.

Halogenation: Halogenation of the aromatic ring can be accomplished using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. byjus.com The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile. The substitution pattern is again directed by the methyl group, leading to ortho- and para-halogenated products relative to the methyl group.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like AlCl₃. organic-chemistry.orgmasterorganicchemistry.com The electrophile in this case is a resonance-stabilized acylium ion. byjus.com The reaction is generally deactivated by the presence of the carboxylic acid group on the side chain, which can coordinate with the Lewis acid catalyst. However, under forcing conditions, acylation may occur, with the position of substitution directed by the activating methyl group.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-(4-methyl-2-nitrophenyl)pentanoic acid, 5-(4-methyl-3-nitrophenyl)pentanoic acid |

| Bromination | Br₂, FeBr₃ | 5-(2-bromo-4-methylphenyl)pentanoic acid, 5-(3-bromo-4-methylphenyl)pentanoic acid |

| Acylation | RCOCl, AlCl₃ | 5-(2-acyl-4-methylphenyl)pentanoic acid, 5-(3-acyl-4-methylphenyl)pentanoic acid |

Alpha-Substitution Reactions of the Carboxylic Acid Moiety